(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 5. The Z-configuration of the imino group (-N=C-) and the presence of a 4-(N,N-dimethylsulfamoyl)benzoyl moiety distinguish it from related compounds. This compound’s synthesis likely involves condensation reactions between active methylene precursors and enaminones, analogous to methods described for structurally related thiadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-6-30-19(26)13-25-18-12-14(2)11-15(3)20(18)31-22(25)23-21(27)16-7-9-17(10-8-16)32(28,29)24(4)5/h7-12H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKZDKFVAVSZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the thiazole derivative class. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of the dimethylsulfamoyl group.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains such as E. coli and S. aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Structure | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound 5d | 28 | K. pneumoniae |
| Compound 5e | 22 | S. aureus |
| Compound 4d | 27.2 | E. coli |
Anti-inflammatory Activity
Thiazole derivatives are also noted for their anti-inflammatory effects. In studies comparing various compounds, those similar to this compound have shown significant reductions in inflammation markers in animal models .
Table 2: Anti-inflammatory Efficacy
| Compound | Percentage Inhibition (%) | Test Method |
|---|---|---|
| Compound 4d | 27.2 | Carrageenan-induced edema |
| Compound 5d | 28 | Formalin test |
Analgesic Properties
The analgesic potential of thiazole derivatives has been explored with promising results. Compounds structurally similar to this compound have been tested for pain relief in various models .
Table 3: Analgesic Activity Comparison
| Compound | Pain Relief Score (0-10) | Model Used |
|---|---|---|
| Compound 3c | 8 | Hot plate test |
| Compound 5e | 7 | Tail flick test |
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against common pathogens. The results indicated that modifications in the benzamide and sulfamoyl groups significantly enhanced antimicrobial properties .
- Anti-inflammatory and Analgesic Evaluation : In a comparative study involving multiple thiazole derivatives, one compound exhibited superior anti-inflammatory effects compared to standard drugs at a dosage of 50 mg/kg . This suggests that structural modifications can lead to enhanced therapeutic efficacy.
Scientific Research Applications
Research has indicated that this compound exhibits various biological activities, including:
Anticancer Activity
Recent studies have shown promising results regarding the anticancer potential of thiazole derivatives similar to this compound. Specific findings include:
- Cytotoxic Effects : Demonstrated significant cytotoxic effects against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).
- Mechanisms of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as IL-6 and TNF-α.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of Inflammatory Markers : In experimental models, significant inhibition of inflammatory markers was observed, suggesting potential therapeutic applications in treating inflammatory diseases.
- Comparison with NSAIDs : Its anti-inflammatory activity has been compared favorably with standard non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Investigations into the antimicrobial properties of related thiazole compounds have shown effectiveness against various bacterial and fungal strains:
- Minimal Inhibitory Concentration (MIC) : Strong antibacterial and antifungal activities were noted, indicating potential for developing new antimicrobial agents.
Research Findings and Case Studies
Several studies have documented the efficacy of this compound in various applications:
- A study highlighted its effectiveness in an acute normoglycemic model, showing comparable effects to the hypoglycemic drug glibenclamide.
- Another investigation focused on the synthesis and reactions of ethyl-2-benzothiazolyl acetate derivatives, revealing their potential as anthelmintic agents with significant activity against parasitic infections.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several benzo[d]thiazole and thiadiazole derivatives, but key differences define its unique properties:
Key Observations :
- Sulfonamide Variations : The target compound’s 4-(N,N-dimethylsulfamoyl) group introduces greater steric bulk and lipophilicity compared to the simpler sulfamoyl group in Compound 8 (). This substitution may enhance metabolic stability but reduce aqueous solubility .
- Ester vs. Amide Linkage : The ethyl ester in the target compound and 8b () contrasts with the acetamide in Compound 8 (). Esters generally exhibit higher hydrolytic lability but improved cell permeability compared to amides .
- Heterocyclic Core: The benzo[d]thiazole core in the target compound and Compound 8 () is structurally distinct from the thiadiazole in 8b (). Benzo[d]thiazoles are known for their π-π stacking interactions in biological targets, which may influence binding affinity .
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
- The target compound’s carbonyl (C=O) stretches (ester and amide) are expected near 1700–1680 cm⁻¹, similar to 8b (1715 cm⁻¹ for ester, 1617 cm⁻¹ for amide) .
- The sulfonamide (SO₂) symmetric/asymmetric stretches (~1382 and ~1155 cm⁻¹ in Compound 8, ) would be present but shifted due to N,N-dimethyl substitution .
NMR Spectroscopy :
- The ethyl ester group in the target compound and 8b () produces characteristic triplets (δ ~1.36 ppm for CH₃) and quartets (δ ~4.35 ppm for CH₂) in ¹H-NMR .
- The dimethyl groups on the benzo[d]thiazole (δ ~2.3 ppm in Compound 8, ) and sulfamoyl moiety (δ ~3.0 ppm for N(CH₃)₂) would show distinct singlet resonances .
Thermal Stability :
- The higher melting point of 8b (200°C vs. 147.1°C for Compound 8, ) correlates with its rigid thiadiazole core and dual carbonyl groups .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oximation/Alkylation | Cyanoacetamide, KSCN, POCl₃ | 65–75 | |
| Reflux Condensation | Ethyl 2-(2-aminothiazol-4-yl)acetate, acetone, NH₄OH | 70–80 |
How can the compound be characterized using spectroscopic and crystallographic methods?
Q. Basic
- NMR Spectroscopy : Analyze proton environments (e.g., Z-configuration imino protons resonate at δ 8.2–8.5 ppm) .
- X-ray Crystallography : Determine spatial arrangement, as demonstrated for structurally similar (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate .
- HPLC : Monitor purity (>97%) using reverse-phase columns .
What are the critical parameters affecting yield in its synthesis?
Q. Basic
- Reaction Time : Prolonged reflux (8+ hours) improves heterocyclic ring closure .
- pH Control : Basification (pH 8–9) during workup prevents decomposition of thiazole intermediates .
- Temperature : Optimal alkylation occurs at 60–80°C .
How can Design of Experiments (DoE) and flow chemistry optimize synthesis?
Q. Advanced
Q. Table 2: Flow Chemistry Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 10–15 min | +15% |
| Temperature | 25–30°C | +10% |
How can contradictions in spectroscopic data from different synthesis methods be resolved?
Q. Advanced
- Comparative Analysis : Cross-validate NMR data with crystallographic results (e.g., Z/E configuration discrepancies resolved via X-ray) .
- Isotopic Labeling : Track reaction intermediates using ¹³C-labeled reagents to confirm mechanistic pathways .
What strategies assess the configurational stability of the Z-isomer?
Q. Advanced
- Dynamic HPLC : Monitor isomerization kinetics under thermal stress .
- Circular Dichroism (CD) : Detect conformational changes in chiral environments .
How can biological activity and structure-activity relationships (SAR) be evaluated?
Q. Advanced
- Antibacterial Assays : Test against Gram-positive/negative strains, leveraging structural similarity to cephalosporin intermediates .
- Molecular Docking : Map interactions with bacterial penicillin-binding proteins (PBPs) using computational models .
How to address regioselectivity challenges in heterocyclic ring formation?
Q. Advanced
- Directing Groups : Use electron-withdrawing substituents (e.g., sulfamoyl) to guide imine formation .
- Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to favor 5,7-dimethyl substitution .
How to design stability studies under varying pH and temperature conditions?
Q. Advanced
- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 48 hours .
- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed thiazole rings) .
What computational methods predict the compound’s reactivity in novel reactions?
Q. Advanced
- DFT Calculations : Simulate transition states for imine formation and thiazole cyclization .
- QSAR Models : Correlate electronic parameters (e.g., Hammett constants) with reaction rates .
Notes
- References : Ensure all methods adhere to protocols from peer-reviewed sources (e.g., Research on Chemical Intermediates, Acta Crystallographica).
- Data Integrity : Use triplicate measurements and statistical validation (e.g., ANOVA for yield comparisons).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
